molecular formula C22H18O2S B2716821 (E)-1-(4-methoxyphenyl)-3-(4-phenylsulfanylphenyl)prop-2-en-1-one CAS No. 79463-57-3

(E)-1-(4-methoxyphenyl)-3-(4-phenylsulfanylphenyl)prop-2-en-1-one

Cat. No.: B2716821
CAS No.: 79463-57-3
M. Wt: 346.44
InChI Key: OYMKSNOOUBVAQH-CXUHLZMHSA-N
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Description

(E)-1-(4-methoxyphenyl)-3-(4-phenylsulfanylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system This compound is characterized by the presence of a methoxy group on one phenyl ring and a phenylsulfanyl group on the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-methoxyphenyl)-3-(4-phenylsulfanylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 4-phenylsulfanylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-methoxyphenyl)-3-(4-phenylsulfanylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The methoxy and phenylsulfanyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce saturated ketones or alcohols. Substitution reactions can lead to various substituted derivatives.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(4-methoxyphenyl)-3-(4-phenylsulfanylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by:

    Inhibiting Enzymes: The compound can inhibit specific enzymes involved in cellular processes, leading to antimicrobial or anticancer effects.

    Inducing Apoptosis: It may induce programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways.

    Modulating Signaling Pathways: The compound can modulate signaling pathways that regulate cell growth, differentiation, and survival.

Comparison with Similar Compounds

(E)-1-(4-methoxyphenyl)-3-(4-phenylsulfanylphenyl)prop-2-en-1-one can be compared with other chalcones and related compounds:

    Chalcone: The parent compound of the chalcone family, which lacks the methoxy and phenylsulfanyl groups.

    Flavonoids: A class of compounds structurally related to chalcones, known for their antioxidant and anti-inflammatory properties.

    Curcumin: A well-known chalcone derivative with potent anti-inflammatory and anticancer activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(E)-1-(4-methoxyphenyl)-3-(4-phenylsulfanylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O2S/c1-24-19-12-10-18(11-13-19)22(23)16-9-17-7-14-21(15-8-17)25-20-5-3-2-4-6-20/h2-16H,1H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMKSNOOUBVAQH-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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